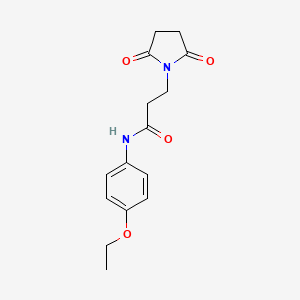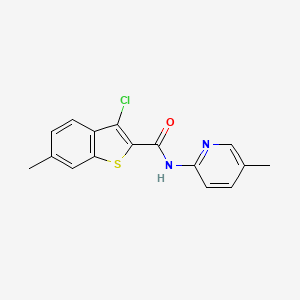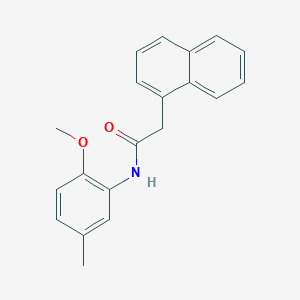
5-benzylidene-3-phenyl-2-(pyridin-2-ylimino)-1,3-thiazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-benzylidene-3-phenyl-2-(pyridin-2-ylimino)-1,3-thiazolidin-4-one, also known as thiosemicarbazone, is a heterocyclic compound with potential therapeutic properties. It has been extensively studied for its ability to inhibit the growth of cancer cells, as well as its antimicrobial and antiviral effects.
Mécanisme D'action
The mechanism of action of 5-benzylidene-3-phenyl-2-(pyridin-2-ylimino)-1,3-thiazolidin-4-one is not fully understood. However, it is believed to act by inhibiting the activity of enzymes involved in DNA synthesis and repair, leading to cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit the activity of viral enzymes, preventing viral replication.
Biochemical and Physiological Effects:
Studies have shown that 5-benzylidene-3-phenyl-2-(pyridin-2-ylimino)-1,3-thiazolidin-4-one has a number of biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, inhibit the growth of bacteria and viruses, and reduce inflammation. Additionally, it has been shown to have antioxidant properties, which may contribute to its therapeutic effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 5-benzylidene-3-phenyl-2-(pyridin-2-ylimino)-1,3-thiazolidin-4-one is its broad-spectrum activity against cancer cells, bacteria, and viruses. Additionally, it has been found to have low toxicity in animal studies, making it a potential candidate for further development as a therapeutic agent. However, one limitation is its relatively low solubility, which may limit its effectiveness in certain applications.
Orientations Futures
There are several potential future directions for research on 5-benzylidene-3-phenyl-2-(pyridin-2-ylimino)-1,3-thiazolidin-4-one. One area of focus could be the development of more effective synthesis methods to improve the yield and purity of the compound. Additionally, further studies could explore its potential as a therapeutic agent for a variety of diseases, including cancer, infectious diseases, and inflammatory conditions. Finally, research could also investigate its potential as a lead compound for the development of new drugs with improved efficacy and reduced toxicity.
Méthodes De Synthèse
The synthesis of 5-benzylidene-3-phenyl-2-(pyridin-2-ylimino)-1,3-thiazolidin-4-one involves the reaction of 5-benzylidene-3-phenyl-2-(pyridin-2-ylimino)-1,3-thiazolidin-4-oneazide with an aldehyde or ketone in the presence of a catalyst. The reaction proceeds via the formation of a Schiff base intermediate, which is then cyclized to form the thiazolidinone ring.
Applications De Recherche Scientifique
Research on 5-benzylidene-3-phenyl-2-(pyridin-2-ylimino)-1,3-thiazolidin-4-one has primarily focused on its potential as a therapeutic agent. Studies have shown that it exhibits anticancer activity against a variety of cancer cell lines, including breast, lung, and prostate cancer. Additionally, it has been found to have antimicrobial and antiviral effects, making it a potential candidate for the treatment of infectious diseases.
Propriétés
IUPAC Name |
(2Z,5E)-5-benzylidene-3-phenyl-2-pyridin-2-ylimino-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N3OS/c25-20-18(15-16-9-3-1-4-10-16)26-21(23-19-13-7-8-14-22-19)24(20)17-11-5-2-6-12-17/h1-15H/b18-15+,23-21- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMGBDDGGQPSXDA-YPGFRNPWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C2C(=O)N(C(=NC3=CC=CC=N3)S2)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/2\C(=O)N(/C(=N/C3=CC=CC=N3)/S2)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2Z,5E)-5-benzylidene-3-phenyl-2-(pyridin-2-ylimino)-1,3-thiazolidin-4-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-(2-methoxyphenyl)-4-[(5-nitro-2-furyl)methyl]piperazine](/img/structure/B5693995.png)



![N~2~-(2,3-dimethylphenyl)-N~1~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5694011.png)


![N-{4-[(cyclopentylamino)sulfonyl]phenyl}-2-furamide](/img/structure/B5694038.png)
